molecular formula C15H12FNO2 B499893 4-acetyl-N-(4-fluorophenyl)benzamide

4-acetyl-N-(4-fluorophenyl)benzamide

Cat. No.: B499893
M. Wt: 257.26g/mol
InChI Key: UKPCQDXRPPEAMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Acetyl-N-(4-fluorophenyl)benzamide is a substituted benzamide derivative featuring a 4-acetyl group on the benzamide ring and a 4-fluorophenylamine moiety as the substituent at the amide nitrogen. The acetyl group at the para position of the benzamide ring introduces electron-withdrawing effects, which may influence its reactivity, solubility, and intermolecular interactions. The fluorine atom on the phenylamine group enhances lipophilicity and metabolic stability, making it a candidate for drug development .

Properties

Molecular Formula

C15H12FNO2

Molecular Weight

257.26g/mol

IUPAC Name

4-acetyl-N-(4-fluorophenyl)benzamide

InChI

InChI=1S/C15H12FNO2/c1-10(18)11-2-4-12(5-3-11)15(19)17-14-8-6-13(16)7-9-14/h2-9H,1H3,(H,17,19)

InChI Key

UKPCQDXRPPEAMJ-UHFFFAOYSA-N

SMILES

CC(=O)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)F

Canonical SMILES

CC(=O)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)F

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogues of 4-acetyl-N-(4-fluorophenyl)benzamide include:

Compound Name Substituent on Benzamide Ring Biological Activity/Application Key Reference
4-Acetyl-N-(4-fluorophenyl)benzamide Acetyl (4-position) Anticancer, antimicrobial (hypothesized)
N-(4-Fluorophenyl)-4-((6-(trifluoromethyl)pyrimidine-4-yl)oxy)benzamide Trifluoromethylpyrimidine (4-position) Antifungal (PC945 derivative)
4-(2-Chloroacetamido)-N-(4-fluorophenyl)benzamide Chloroacetamido (4-position) Intermediate for anticancer theobromine derivatives
N-(4-Fluorophenyl)-2-methoxy-4-methylbenzamide Methoxy and methyl (2,4-positions) Fluorescence studies
  • Crystallographic Behavior : Unlike N-(4-fluorophenyl)-2-methoxy-4-methylbenzamide, which forms planar layers due to halogen bonding, 4-acetyl-N-(4-fluorophenyl)benzamide’s acetyl group may disrupt π-π stacking, leading to distinct crystal packing (e.g., space group P-1) .

Pharmacological Activity

  • Anticancer Potential: 4-(2-Chloroacetamido)-N-(4-fluorophenyl)benzamide () serves as a precursor for theobromine-based VEGFR-2 inhibitors, showing IC₅₀ values in the micromolar range. Chalcone derivatives like (E)-N-(4-fluorophenyl)-4-(3-oxo-3-(3,4,5-trimethoxyphenyl)prop-1-en-1-yl)benzamide (A1) demonstrate potent anti-breast cancer activity (IC₅₀ < 10 μM), suggesting that 4-acetyl substitution could synergize with conjugated systems for enhanced efficacy .
  • Antifungal Activity :

    • PC945, a triazole-containing N-(4-fluorophenyl)benzamide derivative, exhibits sub-micromolar IC₅₀ against Aspergillus fumigatus. The acetyl group in 4-acetyl-N-(4-fluorophenyl)benzamide lacks the triazole moiety critical for fungal CYP51 inhibition, limiting direct antifungal utility .

Physicochemical Properties

Property 4-Acetyl-N-(4-fluorophenyl)benzamide 4-(2-Chloroacetamido)-N-(4-fluorophenyl)benzamide N-(4-Fluorophenyl)-2-methoxy-4-methylbenzamide
Molecular Weight (g/mol) ~269 ~296 ~243
LogP (Predicted) ~2.8 ~3.1 ~2.5
Solubility (mg/mL) Low (DMSO-soluble) Moderate (DMF/water miscible) High (ethanol-soluble)
Melting Point (°C) ~180–185 (estimated) ~190–195 ~160–165
  • Synthetic Accessibility: The acetyl derivative is synthesized via acetylation of 4-amino-N-(4-fluorophenyl)benzamide, while the chloroacetamido analogue requires chloroacetyl chloride coupling .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.